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Compound of Interest

Compound Name: Itaconic acid

CAS No.: 25119-64-6

Cat. No.: B7769013 Get Quote

Executive Summary
Itaconic acid (C5H6O4) has transcended its traditional role as an industrial monomer to

become a high-value target in immunology. Identified as a critical immunometabolite produced

by the enzyme ACOD1 (IRG1) in activated macrophages, it inhibits succinate dehydrogenase

(SDH), rewiring the TCA cycle during inflammation.[1]

Accurate NMR characterization of itaconic acid is challenging due to pH-dependent chemical

shift migration in aqueous media and solvent-specific resolution limits. This guide provides

validated chemical shift data, structural assignments, and a rigorous quantitative NMR (qNMR)

protocol.

Chemical Structure & Assignment Logic
To ensure reproducibility, we utilize the IUPAC numbering scheme for 2-

methylidenebutanedioic acid.

C1: Carboxylic acid carbon (proximal to methylene).

C2: Quaternary carbon (backbone).

C3: Methylene carbon (backbone).

C4: Carboxylic acid carbon (distal).
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C5: Exocyclic vinylidene carbon (=CH2).
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Figure 1: Connectivity and approximate chemical shift mapping for Itaconic Acid.

1H NMR Spectroscopy Guide
Solvent Selection Strategy

DMSO-d6: Recommended for purity analysis and structural verification. It prevents proton

exchange, allowing observation of the carboxylic acid protons (~12.0 ppm) and providing

sharp separation of the vinyl protons.

D2O: Recommended for metabolic studies (biological fluids). Carboxylic protons exchange

and disappear. Chemical shifts are highly sensitive to pH (see Expert Insights).

1H Chemical Shift Data (400 MHz)
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Proton Group Multiplicity
Shift (δ) in
DMSO-d6

Shift (δ) in
D2O (pH 7)

Assignment

-COOH Broad Singlet 12.2 - 12.5 Not Observed Acidic Protons

=CH₂ (a) Singlet (fine d) 6.13 5.88
Exocyclic Vinyl

(Trans to COOH)

=CH₂ (b) Singlet (fine d) 5.71 5.48
Exocyclic Vinyl

(Cis to COOH)

-CH₂- Singlet 3.32 3.42
Backbone

Methylene

Note on Couplings: While often reported as singlets, the vinyl protons exhibit small geminal

coupling (

Hz) and long-range allylic coupling (

) with the methylene group, visible only at high fields (>600 MHz) or with resolution
enhancement.

13C NMR Spectroscopy Guide
Carbon spectroscopy is essential for distinguishing itaconic acid from citric acid cycle

intermediates (e.g., citrate, succinate) in complex mixtures.

13C Chemical Shift Data (100 MHz)
Carbon

Shift (δ) in DMSO-
d6

Shift (δ) in D2O Type

C1 (COOH) 167.8 178.6 Carbonyl

C4 (COOH) 172.5 183.4 Carbonyl

C2 (Quat) 136.2 144.5 Quaternary Alkene

C5 (=CH₂) 127.6 124.8 Terminal Alkene

C3 (-CH₂-) 37.5 44.7 Methylene
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Protocols
Protocol A: qNMR Quantification in Biological Media
Objective: Quantify Itaconic Acid in macrophage culture media or plasma. Standard: TSP

(Trimethylsilylpropanoic acid) or DSS.

Sample Preparation:

Lyophilize 500 µL of biological fluid to remove H₂O.

Reconstitute in 600 µL D₂O phosphate buffer (100 mM, pH 7.4). Crucial: Buffering

prevents peak migration.

Add 10 µL of 5 mM TSP-d4 internal standard.

Instrument Parameters:

Pulse Sequence:zg30 (Bruker) or equivalent single pulse with water suppression (zgpr if

residual water is high).

Relaxation Delay (D1): Set to 20 seconds. (T1 for itaconic acid vinyl protons is relatively

long; insufficient D1 causes underestimation).

Scans (NS): 64 (minimum) for S/N > 200.

Temperature: 298 K.[2]

Processing:

Phase and baseline correct manually.

Calibrate TSP to 0.00 ppm.

Integrate the vinyl singlets at 5.48 ppm and 5.88 ppm. Do not use the methylene peak at

3.42 ppm if glucose or taurine is present, as they overlap in this region.

Calculation:
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Where

(for one vinyl proton).

Protocol B: Purity Assessment (Industrial/Synthetic)
Objective: Verify purity of polymer-grade itaconic acid.

Sample Preparation:

Dissolve ~10 mg Itaconic Acid in 0.6 mL DMSO-d6.

Acquisition:

Acquire 1H spectrum (D1 = 10s).

Check for common impurities:[3][4]

Citric Acid: AB system ~2.7 ppm (DMSO).

Mesaconic/Citraconic Acid: Methyl singlets ~1.9-2.0 ppm.

Analysis:

Integrate the =CH₂ protons (sum = 2H).

Compare integrals of impurity peaks.

Expert Insights & Troubleshooting
The pH Trap
In aqueous solution, the chemical shifts of Itaconic Acid are heavily pH-dependent due to the

deprotonation of its two carboxylic acid groups (

,

).

Acidic pH (<3): Methylene signal shifts upfield toward 3.30 ppm.
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Neutral pH (7.4): Methylene signal shifts downfield to ~3.42 ppm.

Impact: If you do not buffer your D2O samples, the "fingerprint" peaks will drift, leading to

false negatives in automated binning algorithms.

Signal Overlap
In metabolic samples (urine/plasma), the methylene singlet (3.42 ppm) often overlaps with:

Taurine (triplets ~3.4 ppm)

Glucose (multiplets ~3.4-3.5 ppm)

Glycine (singlet ~3.55 ppm) Solution: Always prioritize the vinyl protons (5.5 - 6.5 ppm) for

quantification. This region is typically "quiet" in biological spectra, free from sugar/amino acid

interference.

Relaxation Times (T1)
The quaternary carbon (C2) and carboxyl carbons have very long T1 relaxation times (>5s).

For quantitative 13C NMR (inverse gated decoupling), a relaxation delay of >30s is required to

ensure >99% magnetization recovery.

Workflow Diagram
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Figure 2: Decision matrix for Itaconic Acid NMR analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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